Carbonic Acid

Description

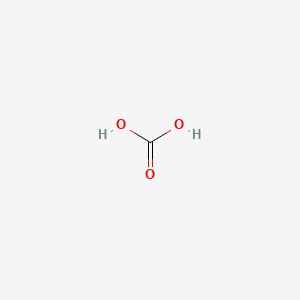

Structure

3D Structure

Properties

CAS No. |

22719-67-1 |

|---|---|

Molecular Formula |

H2CO3 CH2O3 |

Molecular Weight |

62.025 g/mol |

IUPAC Name |

carbonic acid |

InChI |

InChI=1S/CH2O3/c2-1(3)4/h(H2,2,3,4) |

InChI Key |

BVKZGUZCCUSVTD-UHFFFAOYSA-N |

SMILES |

C(=O)(O)O |

Canonical SMILES |

C(=O)(O)O |

melting_point |

720 °C |

physical_description |

Solid |

solubility |

12.8 mg/mL (cold water) |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Isolation of Pure Carbonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic acid (H₂CO₃) is a molecule of fundamental importance in chemistry, biology, and geology. Despite its ubiquitous presence in aqueous solutions as a result of the dissolution of carbon dioxide, the isolation of pure, anhydrous this compound has been a significant scientific challenge due to its inherent instability and rapid decomposition into water and carbon dioxide.[1][2][3] However, recent advancements in synthetic techniques, primarily under cryogenic or high-pressure conditions, have enabled the preparation and characterization of pure solid and gaseous this compound.[4][5][6] This technical guide provides an in-depth overview of the state-of-the-art methodologies for the synthesis and isolation of pure this compound, complete with detailed experimental protocols, quantitative data summaries, and visualizations of the key processes. This information is intended to serve as a valuable resource for researchers in various fields, including those in drug development where understanding the behavior of this compound and its derivatives can be crucial.

Core Synthesis Methodologies

The synthesis of pure this compound has been successfully achieved through several distinct approaches, each with its own advantages and specific applications. These methods primarily fall into three categories: cryogenic synthesis, gas-phase synthesis, and high-pressure synthesis.

Cryogenic Synthesis

Cryogenic techniques have been instrumental in the first successful isolations of pure this compound. These methods involve the reaction of precursors at very low temperatures to trap the unstable H₂CO₃ molecule and prevent its decomposition.

a) Protonation of Bicarbonate Salts in Amorphous Water Ice

This method, pioneered by Hage et al., involves the low-temperature acid-base reaction between a bicarbonate salt and a strong acid in a glassy aqueous solution.[4] The subsequent removal of the water and excess acid via sublimation yields pure, solid this compound. This technique has been used to produce two different polymorphs of this compound, denoted as α-H₂CO₃ and β-H₂CO₃.[7]

b) Proton Irradiation of Carbon Dioxide/Water Ice Mixtures

Another successful cryogenic approach involves the irradiation of a frozen mixture of carbon dioxide and water with high-energy protons.[4][6] This method mimics conditions that may be found in outer space and has been shown to produce β-H₂CO₃.[8]

c) High-Pressure Compression of CO₂ Clathrate Hydrate (B1144303)

A more recent development involves the compression of carbon dioxide clathrate hydrate at cryogenic temperatures.[9][10][11] This method has been shown to produce different crystalline polymorphs of this compound depending on the applied pressure.[9][10]

Gas-Phase Synthesis

The synthesis of this compound in the gas phase has allowed for its spectroscopic characterization in an isolated state, providing valuable insights into its molecular structure and stability.[5][12]

a) Pyrolysis of Carbonate Esters

This method involves the thermal decomposition of specific carbonate esters, such as di-tert-butyl carbonate or tert-butyl methyl carbonate, to produce gaseous this compound.[5][12] The products can then be trapped in a noble-gas matrix at low temperatures for spectroscopic analysis.[5]

b) Thermolysis of Ammonium (B1175870) Bicarbonate

The thermal decomposition of ammonium bicarbonate has also been used to generate gaseous this compound, which was first detected using mass spectrometry.[5][6]

High-Pressure Synthesis

High-pressure techniques have revealed the stability of this compound under conditions relevant to planetary interiors.

a) Laser-Heated Diamond Anvil Cell

By subjecting a mixture of water and carbon dioxide to high pressures (gigapascals) and high temperatures (over 1000 K) within a laser-heated diamond anvil cell, a polymeric form of this compound with sp³-hybridized carbon has been synthesized and characterized.[2][13]

Experimental Protocols

The following sections provide detailed methodologies for key experiments in the synthesis and isolation of pure this compound.

Protocol 1: Synthesis of β-Carbonic Acid via Protonation of Potassium Bicarbonate

This protocol is based on the work of Hage et al. and describes the synthesis of β-H₂CO₃.[4][8]

Materials:

-

Potassium bicarbonate (KHCO₃)

-

Hydrobromic acid (HBr) solution (e.g., 48% in water)

-

Cryostat or other suitable low-temperature apparatus

-

FTIR spectrometer

Procedure:

-

Prepare a glassy aqueous solution of potassium bicarbonate by rapidly cooling a concentrated solution to 78 K.

-

Prepare a glassy aqueous solution of excess hydrobromic acid in a similar manner.

-

Deposit sequential layers of the glassy bicarbonate and acid solutions onto a cold substrate (e.g., a gold-plated copper block) maintained at 78 K within a high-vacuum chamber.

-

Slowly warm the sample under vacuum. Water and excess HBr will begin to sublimate.

-

Monitor the reaction and sublimation process using FTIR spectroscopy. The formation of β-H₂CO₃ is indicated by the appearance of its characteristic infrared absorption bands.

-

After the complete removal of water and excess acid (typically around 200 K), a film of pure β-H₂CO₃ remains.[6]

-

The isolated β-H₂CO₃ can be further characterized. Upon heating to approximately 250 K, it will sublime and/or decompose.[8]

Protocol 2: Gas-Phase Synthesis of this compound via Pyrolysis of Di-tert-butyl Carbonate

This protocol is adapted from the work of Reisenauer et al. for the gas-phase synthesis and matrix isolation of H₂CO₃.[12]

Materials:

-

Di-tert-butyl carbonate

-

Flash vacuum pyrolysis apparatus

-

Cryogenic matrix isolation setup with a CsI or BaF₂ window

-

Noble gas (e.g., Argon)

-

FTIR spectrometer

Procedure:

-

Place di-tert-butyl carbonate in the pyrolysis apparatus.

-

Heat the di-tert-butyl carbonate to a temperature sufficient for pyrolysis (specific temperature and pressure conditions should be optimized).

-

The gaseous pyrolysis products, including this compound and isobutene, are directed towards the cryogenic window of the matrix isolation setup, which is maintained at a very low temperature (e.g., 8 K).

-

Simultaneously, a stream of argon gas is co-deposited onto the cold window.

-

The this compound molecules are trapped within the solid argon matrix, preventing their dimerization or decomposition.

-

The isolated this compound can then be characterized spectroscopically using FTIR. The infrared spectrum will show the vibrational modes of the monomeric H₂CO₃ molecule.

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties of pure this compound.

Table 1: Polymorphs of Solid this compound

| Polymorph | Synthesis Method(s) | Key Characterization Notes | Reference(s) |

| α-H₂CO₃ | Protonation of bicarbonate in methanolic solution | Initially identified by FTIR spectroscopy. Later suggested to be a monomethyl ester. | [4][14] |

| β-H₂CO₃ | Protonation of bicarbonate in aqueous solution; Proton irradiation of H₂O/CO₂ ice | Considered the only true polymorph of this compound for some time. | [8][14] |

| Crystalline Hydrated Polymorphs | Low-temperature compression of CO₂ clathrate hydrate | Formation is pressure-dependent. | [9] |

| Polymeric H₂CO₃ (Cmc2₁) | High-pressure, high-temperature reaction of H₂O and CO₂ | Contains sp³-hybridized carbon. | [13] |

Table 2: Spectroscopic Data for Gas-Phase this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Calculated Half-life (Gas Phase) | Key Spectroscopic Features | Reference(s) |

| cis-cis | 0 | 180,000 years | Most stable conformer. Detected by microwave spectroscopy. | [4][15] |

| cis-trans | ~1.5 - 1.6 | - | Second most stable conformer. Detected by microwave spectroscopy. | [5][15] |

| trans-trans | ~9.8 - 10.1 | - | Least stable conformer. | [5] |

Table 3: Stability and Decomposition

| Condition | Observation | Temperature/Pressure | Reference(s) |

| Solid β-H₂CO₃ in vacuum | Sublimes and/or decomposes | ~250 K | [8] |

| Aqueous Solution (ambient) | Rapid decomposition to CO₂ and H₂O | Room Temperature | [1][3] |

| Gas Phase (in absence of water) | Kinetically stable | Room Temperature | [1][4] |

| High Pressure & High Temperature | Becomes a stable species | > 2.4 GPa and > 97 °C | [2] |

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the synthesis and characterization of pure this compound.

Caption: Workflow for the synthesis of β-carbonic acid.

Caption: Gas-phase synthesis and matrix isolation of this compound.

Caption: Polymorphism and conformers of this compound.

Conclusion

The successful synthesis and isolation of pure this compound represent a significant achievement in chemistry, overcoming the long-held belief that this molecule was merely a transient species. The methodologies outlined in this guide, from cryogenic techniques to high-pressure synthesis, provide a robust toolkit for researchers to prepare and study this fundamental compound. The ability to characterize its various solid-state polymorphs and gaseous conformers opens new avenues for research in fields ranging from astrochemistry to materials science and drug development. A thorough understanding of the properties and stability of pure this compound is essential for accurately modeling its role in complex chemical and biological systems.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound is stabilized by high pressure and high temperature [mpic.de]

- 3. m.youtube.com [m.youtube.com]

- 4. Carbonic_acid [chemeurope.com]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A polymorph of this compound and its possible astrophysical relevance - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Understanding the formation mechanism of crystalline hydrated polymorphs of this compound from CO2 clathrate hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lightsources.org [lightsources.org]

- 11. Exploring High-Pressure Polymorphism in this compound through Direct Synthesis from Carbon Dioxide Clathrate Hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gas-phase preparation of this compound and its monomethyl ester. | Semantic Scholar [semanticscholar.org]

- 13. Synthesis and characterization of crystalline polymeric this compound (H2CO3) with sp3-hybridized carbon at elevated pressures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Crystal Structure of this compound [mdpi.com]

- 15. pubs.aip.org [pubs.aip.org]

Spectroscopic Characterization of Carbonic Acid Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic acid (H₂CO₃) is a molecule of fundamental importance in various scientific disciplines, including atmospheric chemistry, astrophysics, and human physiology. Despite its simple formula, this compound is notoriously unstable under ambient conditions, readily decomposing into carbon dioxide and water. This transient nature has posed significant challenges to its isolation and characterization. However, recent advancements in experimental and computational techniques have enabled the detailed spectroscopic analysis of its gas-phase isomers. This technical guide provides a comprehensive overview of the methods employed for the spectroscopic characterization of this compound isomers, with a focus on experimental protocols, data presentation, and the logical flow of these advanced studies.

Core Isomers and Their Stability

In the gas phase, this compound primarily exists as two stable conformers: cis-cis and cis-trans. Theoretical calculations consistently show the cis-cis conformer to be the global minimum on the potential energy surface, with the cis-trans isomer lying slightly higher in energy.[1][2] A third conformer, trans-trans, is predicted to be significantly less stable and has not been experimentally observed.[2] The interconversion barrier between the cis-cis and cis-trans forms is relatively low, allowing for their coexistence in the gas phase under certain conditions.[3]

It is important to note that early literature refers to α- and β-polymorphs of solid this compound. More recent studies have provided strong evidence that the species subliming from the purported α-polymorph is, in fact, the monomethyl ester of this compound, not a true isomer of H₂CO₃.[4][5][6][7] The gas-phase molecules discussed in this guide are generated from the β-polymorph of solid this compound or through pyrolysis of suitable precursors.[4][5][6][7][8]

Experimental Protocols

The spectroscopic characterization of this compound isomers has been primarily achieved through two powerful techniques: matrix isolation infrared (FTIR) spectroscopy and microwave spectroscopy. These methods, often coupled with sophisticated computational chemistry, have provided invaluable data on the structure and vibrational modes of these elusive molecules.

Gas-Phase Generation of this compound

A critical first step in the spectroscopic study of this compound is its generation in the gas phase. Two primary methods have been successfully employed:

-

Sublimation of Solid β-Carbonic Acid: Crystalline β-H₂CO₃ is prepared and then heated under vacuum to induce sublimation. The vapor phase, containing monomeric and sometimes dimeric forms of this compound, is then directed to the spectroscopic apparatus. Sublimation of the β-polymorph typically occurs at temperatures between 230–260 K.[8]

-

Flash Vacuum Pyrolysis (FVP): A precursor molecule, such as di-tert-butyl carbonate, is passed through a heated tube under high vacuum. The pyrolysis products, including this compound, are then immediately isolated for spectroscopic analysis. This method provides a clean and efficient way to generate gas-phase H₂CO₃.[4][5][6][7]

Matrix Isolation Infrared (FTIR) Spectroscopy

This technique involves trapping the gas-phase this compound molecules in an inert gas matrix at cryogenic temperatures (typically around 10 K).[9] This isolation prevents intermolecular interactions and allows for the detailed study of the vibrational modes of the individual isomers.

A typical experimental workflow is as follows:

-

Preparation of the Matrix Gas Mixture: A dilute mixture of the this compound vapor and an inert gas (e.g., argon, neon) is prepared.

-

Deposition: The gas mixture is slowly deposited onto a cryogenic substrate (e.g., a CsI window) cooled to low temperatures (e.g., 6 K).[8]

-

Spectroscopic Measurement: The infrared spectrum of the isolated molecules is recorded using a high-resolution FTIR spectrometer.[8]

Microwave Spectroscopy

Microwave spectroscopy provides highly precise information about the rotational constants of molecules, which are directly related to their geometry. This technique has been instrumental in definitively identifying and structurally characterizing the cis-cis and cis-trans conformers of this compound.

A typical experimental setup involves:

-

Generation in a Supersonic Jet: this compound is produced in a supersonic jet expansion, often using a pulsed discharge nozzle with a mixture of CO₂ and H₂O diluted in an inert gas.[10][11] This process cools the molecules to very low rotational temperatures, simplifying the resulting spectrum.

-

Microwave Irradiation: The jet-cooled molecules are passed through a microwave cavity where they are irradiated with microwave radiation.

-

Detection: The absorption of microwave radiation at specific frequencies corresponding to rotational transitions is detected, typically using a Fourier-transform microwave (FTMW) spectrometer.[10][11]

Computational Methods

Theoretical calculations are an indispensable component of the spectroscopic characterization of this compound isomers. They are used to predict the structures, relative energies, vibrational frequencies, and rotational constants of the different conformers, which are crucial for the interpretation of experimental spectra.

Commonly employed computational methods include:

-

Ab initio methods: Such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory [e.g., CCSD(T)], which provide high accuracy for energetic and structural predictions.[1][2]

-

Density Functional Theory (DFT): Methods like B3LYP and ωB97XD are often used for calculating vibrational frequencies due to their favorable balance of accuracy and computational cost.[12]

-

Basis Sets: A variety of basis sets, such as the correlation-consistent basis sets (e.g., aug-cc-pVTZ), are used to accurately describe the electronic structure of the molecule.[1]

Anharmonic frequency calculations are often necessary to achieve good agreement with experimental vibrational spectra, as they account for the non-harmonic nature of molecular vibrations.[12][13]

Data Presentation

The following tables summarize the key spectroscopic data for the cis-cis and cis-trans conformers of this compound, compiled from various experimental and theoretical studies.

Table 1: Experimental Vibrational Frequencies (cm⁻¹) of this compound Isomers in an Argon Matrix

| Vibrational Mode | cis-cis (C₂ᵥ) | cis-trans (Cₛ) | Reference |

| ν(OH) symmetric | 3611 | - | [8] |

| ν(OH) asymmetric | - | 3608 | [8] |

| ν(C=O) | 1828 | 1787 | [8] |

| δ(OH) symmetric | 1234 | - | [8] |

| δ(OH) asymmetric | - | 1224 | [8] |

| ν(C-O) symmetric | 1045 | - | [8] |

| ν(C-O) asymmetric | - | 973 | [8] |

| γ(OH) symmetric | 638 | - | [8] |

| γ(OH) asymmetric | - | 610 | [8] |

Table 2: Experimental Rotational Constants (MHz) of this compound Isomers

| Rotational Constant | cis-cis (C₂ᵥ) | cis-trans (Cₛ) | Reference |

| A | 10594.3 | 11843.4 | [10][11] |

| B | 10206.8 | 9857.2 | [10][11] |

| C | 5183.9 | 5378.4 | [10][11] |

Table 3: Calculated Relative Energies of this compound Isomers

| Isomer | Relative Energy (kcal/mol) | Level of Theory | Reference |

| cis-cis | 0.0 | CCSD(T)/cc-pVQZ | [2] |

| cis-trans | 1.6 | MP2/6-31++G** (ZPE corrected) | [1] |

| trans-trans | 10.1 | Focal Point Analysis | [3] |

Logical Relationships in Spectroscopic Characterization

The identification and characterization of this compound isomers is a synergistic process involving multiple techniques and theoretical validation. The following diagram illustrates the logical flow of this process.

Conclusion

The spectroscopic characterization of this compound isomers represents a significant achievement in the study of transient molecules. Through the combined application of matrix isolation FTIR spectroscopy, microwave spectroscopy, and high-level computational methods, a detailed picture of the structures and properties of the cis-cis and cis-trans conformers has emerged. The experimental protocols and data presented in this guide provide a valuable resource for researchers in various fields, from fundamental chemical physics to drug development, where the behavior of this compound and its derivatives is of critical importance. The continued refinement of these techniques promises to further illuminate the chemistry of this fascinating and vital molecule.

References

- 1. aux.uibk.ac.at [aux.uibk.ac.at]

- 2. ias.ac.in [ias.ac.in]

- 3. Matrix isolation infrared spectroscopy | NIST [nist.gov]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. researchgate.net [researchgate.net]

- 6. Gas-phase preparation of this compound and its monomethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gas-phase preparation of this compound and its monomethyl ester. | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Matrix Isolation [info.ifpan.edu.pl]

- 10. pubs.aip.org [pubs.aip.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. repositum.tuwien.at [repositum.tuwien.at]

Unraveling the Enigma of Carbonic Acid: A Computational Perspective on its Fleeting Stability

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, offering researchers, scientists, and drug development professionals an in-depth look at the computational studies surrounding the stability of carbonic acid (H₂CO₃). This pivotal, yet transient, molecule plays a critical role in biological and environmental systems, and understanding its stability is paramount for advancements in fields ranging from pharmacology to climate science. The guide provides a meticulous summary of quantitative data, detailed experimental and computational protocols, and novel visualizations of its complex reaction pathways.

This compound, though central to the regulation of blood pH and the global carbon cycle, is notoriously unstable in aqueous solutions, rapidly decomposing into carbon dioxide and water.[1][2] This transient nature has made its direct experimental study challenging.[3][4] However, the advent of sophisticated computational chemistry methods has peeled back the layers of its complex behavior, providing unprecedented insights into its kinetics and thermodynamics.[5][6]

The Gas Phase: A Surprising Stability

Contrary to its behavior in water, computational studies have revealed that an isolated this compound molecule in the gas phase is surprisingly stable.[7][8] The decomposition into carbon dioxide and water is hindered by a significant activation barrier, rendering it kinetically stable at room temperature.[8][9] Theoretical calculations have been instrumental in determining the energetic landscape of this decomposition.

Conformational Isomers and Their Interconversion

This compound can exist in three planar conformers: cis-cis, cis-trans, and trans-trans.[4][10] Ab initio and density functional theory (DFT) calculations have shown that the trans-trans conformer is the most stable in the gas phase.[4][11] The interconversion between these conformers involves surmounting specific energy barriers.[10]

The Aqueous Phase: A Tale of Catalyzed Decomposition

The stability of this compound dramatically decreases in the presence of water.[8][9] Computational studies have elucidated the critical role of water molecules in catalyzing its decomposition. Even a single water molecule can significantly lower the activation barrier for the reaction H₂CO₃ → CO₂ + H₂O.[8][12]

The mechanism involves a proton relay system where water molecules act as a bridge, facilitating the transfer of protons and the subsequent breakdown of the this compound molecule.[10][12] Quantum chemical calculations have shown that the energy barrier for decomposition decreases as the number of participating water molecules increases, with mechanisms involving three or more water molecules being particularly effective.[12][13]

Quantitative Insights from Computational Studies

A significant body of research has been dedicated to quantifying the energetic parameters of this compound's stability and decomposition. The following tables summarize key findings from various computational studies.

| Parameter | Gas Phase | Aqueous Phase (Catalyzed) | Computational Method | Reference |

| Decomposition Activation Energy (kcal/mol) | >35 | 20.9 (with 3 H₂O) | CCSD(T), MP2, B3LYP | [7][12] |

| pKa | - | 3.45 - 3.8 | CPMD, CBS-QB3, CPCM | [10][14] |

| Half-life | 180,000 years (water-free) | Milliseconds to seconds | Transition State Theory | [3][14] |

| Conformer | Relative Energy (kcal/mol, Gas Phase) | Interconversion Barrier (kcal/mol, Gas Phase) | Computational Method | Reference |

| cis-cis (CC) | ~1.5 - 1.7 higher than TT | - | ab initio | [7] |

| cis-trans (CT) | ~1 higher than TT | CC to CT: relatively low | DFT, Metadynamics | [4][15] |

| trans-trans (TT) | 0 (most stable) | Resistant to dissociation | DFT, Metadynamics | [4][15] |

Methodologies in Focus: A Guide to Computational Protocols

The accuracy of computational studies hinges on the rigor of the methodologies employed. A variety of quantum mechanical and molecular dynamics methods have been utilized to probe the intricacies of this compound's behavior.

Quantum Mechanical (QM) Methods

-

Ab initio methods: Techniques like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster with single, double, and perturbative triple excitations (CCSD(T)) provide high accuracy for calculating energies and geometries.[5][16]

-

Density Functional Theory (DFT): DFT offers a balance between computational cost and accuracy, making it a widely used tool for studying reaction mechanisms and energetics.[5][17] Common functionals include B3LYP.[18]

-

Basis Sets: The choice of basis set, such as the augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ), is crucial for obtaining reliable results.[7][16]

Molecular Dynamics (MD) Simulations

-

Car-Parrinello Molecular Dynamics (CPMD): This ab initio MD method has been instrumental in studying the dynamics of this compound in aqueous solution, including conformational changes and decomposition pathways.[10]

-

Metadynamics: This enhanced sampling technique allows for the exploration of complex free energy landscapes and the calculation of activation barriers for rare events like dissociation.[10][15]

Implications for Drug Development and Beyond

The insights gleaned from computational studies of this compound have significant implications. In drug development, understanding the behavior of this compound is crucial for designing inhibitors of carbonic anhydrase, an enzyme that catalyzes the interconversion of carbon dioxide and bicarbonate. Furthermore, these studies provide a fundamental understanding of proton transfer mechanisms in biological systems and contribute to more accurate models of the global carbon cycle and ocean acidification.[14]

This technical guide serves as a vital resource for researchers seeking to build upon the foundational knowledge of this compound's stability. By providing a consolidated view of the current computational landscape, it aims to foster further innovation and discovery in this critical area of chemical and biological science.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Decomposition Reactions - Essential Chemistry | PASCO [pasco.com]

- 3. Kinetic investigations of the decomposition of aqueous this compound - American Chemical Society [acs.digitellinc.com]

- 4. researchgate.net [researchgate.net]

- 5. grnjournal.us [grnjournal.us]

- 6. wjps.uowasit.edu.iq [wjps.uowasit.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Mechanistic insights into the dissociation and decomposition of this compound in water via the hydroxide route: an ab initio metadynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aux.uibk.ac.at [aux.uibk.ac.at]

- 13. pubs.acs.org [pubs.acs.org]

- 14. aux.uibk.ac.at [aux.uibk.ac.at]

- 15. Dissociation of this compound: gas phase energetics and mechanism from ab initio metadynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

The Ticking Clock in Aqueous Solutions: An In-depth Technical Guide to the Decomposition Kinetics of Carbonic Acid

For Researchers, Scientists, and Drug Development Professionals

Carbonic acid (H₂CO₃) stands as a pivotal yet ephemeral molecule in numerous biological and chemical systems. Its rapid decomposition in aqueous solutions is fundamental to processes ranging from blood pH regulation and respiratory gas exchange to ocean acidification and the efficacy of carbonated drug formulations. A thorough understanding of the kinetics governing its formation and decay is therefore critical for professionals in drug development, biochemistry, and environmental science. This technical guide provides a comprehensive overview of the decomposition kinetics of this compound in aqueous solutions, detailing the underlying mechanisms, quantitative kinetic data, and the experimental protocols used for their determination.

The Dual Nature of this compound Decomposition

In aqueous solutions, this compound is in a dynamic equilibrium involving two primary decomposition pathways.[1] It can undergo a rapid deprotonation to form bicarbonate (HCO₃⁻) and a proton (H⁺), or it can dehydrate to form carbon dioxide (CO₂) and water (H₂O).[1] The interconversion between these species is a key factor in the physiological transport of CO₂ and the buffering capacity of blood.

The uncatalyzed decomposition of this compound to CO₂ and water is relatively slow, with rate constants around 23 s⁻¹ at 25°C.[2][3] However, this reaction is significantly accelerated in the presence of catalysts. Water itself acts as a catalyst, facilitating proton transfer through a hydrogen-bonded network.[4] This water-catalyzed pathway is crucial in biological systems, where enzymes known as carbonic anhydrases can increase the reaction rate by several orders of magnitude.[4]

Quantitative Kinetics of this compound Decomposition

The kinetics of this compound decomposition are influenced by several factors, most notably temperature and pH. The following tables summarize key quantitative data from the literature.

Table 1: Rate Constants for the Hydration of CO₂ and Dehydration of this compound at Various Temperatures

| Temperature (°C) | k_hydration (s⁻¹) | k_dehydration (s⁻¹) | Reference |

| 6.6 | 0.017 | 10.3 | [5] |

| 16.0 | 0.028 | 16.9 | [5] |

| 25.0 | 0.039 | 23 | [2][3][5] |

| 34.0 | 0.057 | 34.5 | [5] |

| 37.0 | - | - | [6] |

| 42.8 | 0.083 | 50.1 | [5] |

Note: The hydration rate constant (k_hydration) pertains to the reaction CO₂ + H₂O → H₂CO₃, while the dehydration rate constant (k_dehydration) corresponds to H₂CO₃ → CO₂ + H₂O.

Table 2: Activation Energies for this compound Decomposition

| Reaction Pathway | Activation Energy (kJ/mol) | Reference |

| Uncatalyzed Decomposition | ~70-90 | Theoretical studies |

| Water-Catalyzed Decomposition | ~60-70 | Theoretical studies |

Table 3: Acidity Constants (pKa) of this compound at 25°C

| Type of pKa | Value | Notes | Reference |

| "True" pKa of H₂CO₃ | 3.60 | Represents the intrinsic acidity of the this compound molecule. | [2] |

| Apparent pKa of CO₂(aq)/H₂O | 6.36 | Commonly used value that includes the equilibrium between dissolved CO₂ and H₂CO₃. | [2] |

Reaction Mechanisms and Pathways

The decomposition of this compound can proceed through several mechanisms, which can be visualized to better understand the molecular transformations.

In the absence of a catalyst, the decomposition proceeds through a high-energy, four-membered transition state involving an intramolecular proton transfer.[1]

Water molecules facilitate the decomposition by acting as a proton shuttle, creating a lower-energy, six-membered transition state.[7] This proton relay mechanism significantly enhances the reaction rate.

Experimental Protocols for Kinetic Analysis

The rapid nature of this compound decomposition necessitates specialized techniques for its kinetic study. Stopped-flow spectrophotometry and pressure-jump relaxation are two powerful methods employed for this purpose.

Stopped-Flow Spectrophotometry

This technique allows for the rapid mixing of reactants and the monitoring of the subsequent reaction on a millisecond timescale.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a solution of sodium bicarbonate (e.g., 0.1 M) in deionized water.

-

Prepare a buffer solution at the desired pH containing a suitable pH indicator (e.g., bromocresol green). The buffer should not react with the components of the this compound system.

-

Degas both solutions to remove dissolved CO₂ prior to the experiment.

-

-

Instrument Setup:

-

Load the bicarbonate solution and the acidic buffer into separate syringes of the stopped-flow apparatus.

-

Set the temperature of the sample handling unit to the desired experimental temperature.

-

Configure the spectrophotometer to monitor the absorbance change at the wavelength of maximum absorbance of the protonated or deprotonated form of the pH indicator.

-

-

Data Acquisition:

-

Rapidly inject the two solutions into the mixing chamber. The mixing initiates the conversion of bicarbonate to this compound, which then decomposes, causing a change in pH.

-

The change in pH is monitored by the change in absorbance of the indicator.

-

Record the absorbance as a function of time.

-

-

Data Analysis:

-

The resulting absorbance versus time data is fitted to a first-order exponential decay function to extract the observed rate constant (k_obs).

-

The rate constant for the decomposition of this compound can then be calculated from k_obs, taking into account the concentrations of the reactants and the buffer.

-

Pressure-Jump Relaxation

This method is suitable for studying reactions that involve a change in volume. A sudden change in pressure perturbs the chemical equilibrium, and the relaxation back to equilibrium is monitored.

Detailed Methodology:

-

Sample Preparation:

-

Prepare an aqueous solution saturated with CO₂ at a specific temperature and initial pressure, allowing it to reach equilibrium.

-

-

Instrument Setup:

-

Place the sample solution in the high-pressure cell of the pressure-jump apparatus.

-

The detection system is typically based on conductivity changes, as the dissociation of this compound produces ions.

-

-

Data Acquisition:

-

Induce a rapid pressure jump (increase or decrease). This shifts the equilibrium of the CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻ system.

-

Monitor the change in conductivity as the system relaxes to the new equilibrium position.

-

-

Data Analysis:

-

The conductivity versus time data is analyzed to determine the relaxation time (τ).

-

The forward and reverse rate constants for the reactions involved can be calculated from the relaxation time and the equilibrium concentrations of the species.

-

In-situ Raman Spectroscopy

Raman spectroscopy is a powerful non-invasive technique that can be used to monitor the concentrations of different species in a reaction mixture in real-time.

Experimental Setup:

-

A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.

-

A fiber-optic probe is immersed in the reaction solution to collect the Raman scattering signal.

-

The reaction can be initiated in a temperature-controlled vessel by, for example, the rapid addition of an acid to a bicarbonate solution.

-

The Raman spectra are collected at regular intervals to track the changes in the characteristic vibrational bands of this compound, bicarbonate, and dissolved CO₂.

Conclusion

The decomposition of this compound in aqueous solutions is a fundamentally important process with complex kinetics. This guide has provided a detailed overview of the key kinetic parameters, reaction mechanisms, and experimental methodologies used to study this rapid reaction. For researchers in drug development, a thorough understanding of these kinetics is essential for predicting the stability and release profiles of carbonated formulations. For scientists in the broader fields of chemistry and biology, this knowledge is crucial for elucidating the mechanisms of physiological processes and environmental phenomena. The continued application of advanced kinetic techniques will undoubtedly provide further insights into the intricate behavior of this ubiquitous and vital molecule.

References

- 1. aux.uibk.ac.at [aux.uibk.ac.at]

- 2. Carbonic_acid [chemeurope.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. aux.uibk.ac.at [aux.uibk.ac.at]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The rates of hydration of carbon dioxide and dehydration of this compound at 37 degrees - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Towards the experimental decomposition rate of this compound (H2CO3) in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties of Anhydrous Carbonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic acid (H₂CO₃) is a molecule of fundamental importance in various scientific disciplines, including chemistry, biology, geology, and atmospheric science. While its aqueous form is central to physiological pH buffering and the global carbon cycle, anhydrous this compound has long been considered an elusive and unstable species. However, recent advancements in experimental and computational chemistry have enabled the synthesis, characterization, and theoretical investigation of anhydrous this compound, revealing its surprising kinetic stability in the absence of water. This technical guide provides a comprehensive overview of the thermodynamic properties of anhydrous this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its decomposition pathways. This information is critical for researchers investigating its role in biological systems, its potential as a reagent in novel chemical syntheses, and for drug development professionals exploring its interactions with physiological targets.

Thermodynamic Properties of Anhydrous this compound

The thermodynamic stability of anhydrous this compound is a key area of research. While extensive experimental data for the gaseous phase remains challenging to obtain due to its inherent reactivity with water, a combination of experimental findings and high-level quantum chemical calculations has provided valuable insights into its thermodynamic parameters.

Data Presentation

The following tables summarize the available quantitative data for the thermodynamic properties of anhydrous this compound.

| Thermodynamic Property | Value | State/Conformer | Reference(s) |

| Enthalpy of Formation (ΔHf°) | |||

| at 298.15 K | -589.9 ± 0.8 kJ/mol | gas (cis-cis) | [1] |

| Acid Dissociation Constant (pKa) | 3.75 (at 25 °C) | anhydrous | [2] |

Experimental Protocols

The synthesis and characterization of anhydrous this compound require specialized techniques to prevent its rapid decomposition in the presence of water.

Synthesis of Anhydrous this compound

One of the primary methods for producing anhydrous this compound involves the reaction of a bicarbonate salt with a strong acid in an anhydrous solvent at low temperatures, followed by sublimation to isolate the pure compound.[2]

Protocol: Synthesis from Potassium Bicarbonate and Hydrochloric Acid

-

Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and cooled in a desiccator over a strong drying agent (e.g., P₄O₁₀). All manipulations should be carried out under an inert atmosphere (e.g., dry nitrogen or argon) in a glovebox or using Schlenk line techniques.

-

Solvent Preparation: Anhydrous methanol (B129727) is required. Commercially available anhydrous methanol should be further dried over activated 3 Å molecular sieves for at least 24 hours.

-

Reaction Setup: A reaction vessel, equipped with a magnetic stirrer and a low-temperature thermometer, is cooled to 100 K (-173 °C) using a suitable cryostat or liquid nitrogen bath.

-

Reactant Addition: A suspension of finely ground, anhydrous potassium bicarbonate (KHCO₃) in the pre-cooled anhydrous methanol is prepared in the reaction vessel.

-

Acidification: A stoichiometric amount of a pre-cooled solution of anhydrous hydrogen chloride (HCl) in anhydrous methanol is slowly added to the vigorously stirred KHCO₃ suspension. The reaction progress should be monitored, for example, by observing the cessation of gas evolution (CO₂ from any side reactions) or by in-situ spectroscopic methods if available.

-

Isolation by Cryosublimation: Following the reaction, the solvent and any volatile byproducts are removed under high vacuum while maintaining the low temperature. The temperature is then slowly raised to allow for the sublimation of the anhydrous this compound, which can be collected on a cold finger or a separate cold surface within the vacuum apparatus. The sublimation temperature should be carefully controlled to avoid decomposition.

Characterization of Anhydrous this compound

Fourier-Transform Infrared (FT-IR) Spectroscopy of Matrix-Isolated this compound

Matrix isolation is a powerful technique to study reactive species like anhydrous this compound by trapping them in an inert solid matrix at cryogenic temperatures. This prevents intermolecular interactions and decomposition, allowing for detailed spectroscopic analysis.[3][4]

Protocol: FT-IR Analysis

-

Matrix Gas Preparation: A high-purity inert gas, typically argon or nitrogen, is used as the matrix material.

-

Sample Deposition: The sublimed anhydrous this compound vapor is co-deposited with a large excess of the matrix gas onto a cryogenic substrate (e.g., a CsI or KBr window) cooled to a very low temperature (typically 4-20 K) by a closed-cycle helium cryostat. The ratio of matrix gas to this compound should be high (e.g., >1000:1) to ensure effective isolation.

-

FT-IR Measurement: The FT-IR spectrum of the matrix-isolated sample is recorded. A high-resolution spectrometer is desirable to resolve fine vibrational features. The spectral region of interest typically includes the O-H stretching, C=O stretching, C-O stretching, and O-C-O bending vibrations.

-

Data Analysis: The obtained spectrum is analyzed to identify the characteristic vibrational frequencies of anhydrous this compound. Isotopic substitution (e.g., using D₂O or ¹³CO₂) can be employed to confirm vibrational assignments. The presence of different conformers (cis-cis, cis-trans) can also be investigated.[5]

Decomposition Pathways of Anhydrous this compound

Quantum chemical calculations predict that an isolated molecule of anhydrous this compound is kinetically stable in the gas phase.[2] However, its decomposition is rapidly catalyzed by the presence of water molecules.

Water-Catalyzed Decomposition

The primary decomposition pathway of anhydrous this compound is its reaction with water to form carbon dioxide and water. This process is thought to proceed through a proton relay mechanism, where a water molecule facilitates the transfer of a proton from one hydroxyl group of the this compound to the other, leading to the formation of a water molecule and a carbon dioxide molecule. The presence of additional water molecules can further lower the activation energy for this decomposition.

Autocatalytic Decomposition

Theoretical studies have also suggested the possibility of an autocatalytic decomposition pathway where a second molecule of this compound acts as the catalyst. In this mechanism, the two this compound molecules form a dimer, facilitating proton transfer and subsequent decomposition into two molecules of carbon dioxide and two molecules of water.

The following diagram illustrates the simplified water-catalyzed decomposition of anhydrous this compound.

Conclusion

The study of anhydrous this compound remains a challenging but rewarding field of research. The thermodynamic data, while still incomplete, points to a molecule with significant kinetic stability in the absence of water. The detailed experimental protocols provided in this guide offer a starting point for researchers aiming to synthesize and characterize this elusive species. A thorough understanding of its thermodynamic properties and decomposition pathways is essential for elucidating its potential roles in various chemical and biological processes and for exploring its applications in drug development and materials science. Further experimental and theoretical investigations are needed to fully characterize the thermodynamic landscape of anhydrous this compound and to unlock its full potential.

References

- 1. atct.anl.gov [atct.anl.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Matrix Isolation Studies of this compound—The Vapor Phase above the β-Polymorph - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Matrix isolation studies of this compound--the vapor phase above the β-polymorph - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Carbonic Acid in Prebiotic Chemistry: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The origin of life is one of the most profound questions in science. A key aspect of this is understanding the prebiotic synthesis of the organic molecules necessary for life from simple inorganic precursors. Carbon, the backbone of life, was abundant on the early Earth, primarily in the form of carbon dioxide (CO2) in the atmosphere. When dissolved in water, CO2 forms carbonic acid (H2CO3), a species that, despite its transient nature, likely played a pivotal role in the chemical evolution that led to the first living organisms. This technical guide provides an in-depth exploration of the role of this compound in prebiotic chemistry, summarizing key experimental findings, detailing methodologies, and visualizing the proposed chemical pathways.

Formation and Stability of this compound on the Early Earth

The early Earth's atmosphere was significantly different from today's, with estimates suggesting a much higher partial pressure of CO2.[1] This atmospheric CO2 would have readily dissolved in the primordial oceans, forming this compound.

The formation of this compound is an equilibrium reaction:

CO2 (g) ⇌ CO2 (aq) CO2 (aq) + H2O (l) ⇌ H2CO3 (aq)

In aqueous solution, this compound is a weak acid that dissociates in two steps:

H2CO3 (aq) ⇌ H+ (aq) + HCO3- (aq) HCO3- (aq) ⇌ H+ (aq) + CO32- (aq)

This equilibrium is crucial as it would have influenced the pH of the early oceans, a critical parameter for many prebiotic chemical reactions.[2][3] The early ocean, rich in this compound, likely had a lower pH than the modern ocean.[1]

While often considered unstable, this compound can exist as a stable species under certain conditions. For instance, solid this compound (β-H2CO3) can be stable for extended periods at temperatures below 240 K, even in the presence of humidity.[4] This suggests that in colder regions of the early Earth, this compound could have existed in a more stable form, potentially participating in different chemical pathways.

Role of this compound in Prebiotic Synthesis

This compound and its precursor, CO2, are implicated in several key aspects of prebiotic chemistry, from being a primary carbon source to influencing the environment in which other prebiotic reactions occurred.

Carbon Source for Organic Molecules

While atmospheres rich in methane (B114726) (CH4) have been traditionally favored in models of prebiotic synthesis, there is growing evidence that atmospheres containing CO and CO2 could also have been productive.[5][6] Experiments have shown that CO-CO2-N2-H2O atmospheres can yield a variety of bioorganic compounds with efficiencies comparable to strongly reducing atmospheres.[5]

Amino Acid Synthesis: Spark discharge experiments on simulated primitive Earth atmospheres containing CH4, CO, and CO2 have all yielded amino acids.[6] Notably, glycine (B1666218) is the predominant amino acid produced from CO and CO2 model atmospheres.[6] The synthesis of amino acids from CO2 has also been demonstrated in supercritical CO2-water systems, mimicking conditions in crustal soda fountains.[7]

Carboxylic Acid Synthesis: The UV photoreduction of CO2 in the presence of sulfite (B76179) can generate a range of carboxylic acids, including formate, acetate, glycolate, and malonate.[8] This process is initiated by the reduction of CO2 to its radical anion.

pH Regulation and Its Impact on Prebiotic Reactions

The this compound/bicarbonate buffer system would have been a primary determinant of the pH of the early oceans.[3] The pH of the environment is a critical factor for many proposed prebiotic reactions:

-

Strecker Synthesis: The synthesis of amino acids from aldehydes, ammonia, and hydrogen cyanide is pH-dependent. The traditional Strecker synthesis is more efficient at alkaline pH, which presents a challenge for its compatibility with nucleotide synthesis, which is favored at a lower pH.[9]

-

Formose Reaction: The formation of sugars from formaldehyde (B43269) is also highly dependent on pH.

-

Nucleotide Stability and Synthesis: The stability of nucleobases and the synthesis of nucleotides are influenced by pH.[10]

The presence of this compound, by maintaining a specific pH range, would have selected for or against certain prebiotic chemical pathways.

Experimental Evidence and Protocols

A variety of experimental approaches have been used to investigate the role of CO2 and, by extension, this compound in prebiotic chemistry.

Spark Discharge Experiments

These experiments, famously pioneered by Miller and Urey, simulate the effects of lightning on a primitive atmosphere.

Experimental Protocol (Generalized from Miller, 1953 and subsequent work):

-

Apparatus: A closed system of glass flasks connected by tubing is used. One flask contains water to simulate the ocean, which is heated to produce water vapor. Another larger flask is fitted with tungsten electrodes.

-

Atmosphere: A mixture of gases simulating the early Earth's atmosphere (e.g., CH4, CO, CO2, N2, H2O) is introduced into the apparatus.[6]

-

Energy Source: A high-voltage spark is discharged between the electrodes in the larger flask to simulate lightning.

-

Condensation: A condenser cools the system, causing water and any newly formed compounds to condense and collect in a trap.

-

Analysis: The collected liquid is analyzed for the presence of organic molecules using techniques such as chromatography.

Hydrothermal Vent Simulations

These experiments simulate the conditions found in deep-sea hydrothermal vents, which are considered another potential environment for the origin of life.

Experimental Protocol (Generalized):

-

Reactors: High-pressure, high-temperature autoclaves are used to simulate the conditions in hydrothermal vents.

-

Reactants: A mixture of CO2, H2, and water is introduced into the reactor, often in the presence of minerals that could act as catalysts (e.g., iron sulfides, clays).[11][12][13]

-

Conditions: The reactor is heated and pressurized to temperatures and pressures representative of early Earth hydrothermal systems (e.g., 150–300 °C, 9–50 bar).[11][12]

-

Analysis: The products are analyzed using gas chromatography-mass spectrometry (GC-MS) and other analytical techniques to identify the organic molecules formed.

Photochemical Experiments

These experiments investigate the role of ultraviolet (UV) light, a major energy source on the early Earth, in driving prebiotic synthesis.

Experimental Protocol (Photoreduction of CO2 with Sulfite): [8]

-

Reactants: An aqueous solution of sodium bicarbonate (as a source of CO2) and sodium sulfite is prepared.

-

Irradiation: The solution is irradiated with a UV lamp (e.g., a 150 W Xenon lamp).

-

Analysis: The reaction products are analyzed over time using nuclear magnetic resonance (NMR) spectroscopy and other techniques to identify and quantify the organic acids produced.

Quantitative Data Summary

The following tables summarize some of the quantitative data from key experiments on prebiotic synthesis involving CO2.

Table 1: Amino Acid Yields from Spark Discharge Experiments

| Carbon Source | H2/Carbon Ratio | Amino Acid Yield (% of Carbon) | Primary Amino Acid | Reference |

| CH4 | Low | ~4.7 | Glycine, Alanine | [6] |

| CO | High | ~1.2 | Glycine | [6] |

| CO2 | High | ~1.0 | Glycine | [6] |

Table 2: Organic Product Yields from Photoreduction of CO2 with Sulfite

| Product | Concentration after 4h Irradiation (μM) |

| Formate | 30 |

| Glycolate | 20 |

| Acetate | 10 |

| Tartronate | 120 |

| Malonate | 30 |

| Initial concentrations: 5 mM HCO3-, 10 mM SO32-[8] |

Visualizing Prebiotic Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the role of this compound in prebiotic chemistry.

Caption: The central role of this compound in linking atmospheric CO2 to prebiotic synthesis in the ocean.

Caption: A generalized workflow for a spark discharge experiment simulating prebiotic synthesis.

Caption: Simplified pathway for the photoreduction of CO2 to organic acids in the presence of sulfite.

Conclusion and Future Directions

The evidence strongly suggests that this compound was a key player on the prebiotic stage. Its role extended beyond simply being a dissolved form of atmospheric carbon dioxide. As a weak acid, it would have been instrumental in establishing the pH of the primordial oceans, thereby influencing the kinetics and feasibility of numerous prebiotic reactions. Furthermore, as a direct or indirect precursor, it provided the carbon backbone for the synthesis of a variety of simple organic molecules that are the building blocks of life.

Future research should continue to explore the reactivity of this compound under a wider range of plausible prebiotic conditions, including its interactions with mineral surfaces which may have acted as catalysts. A deeper understanding of the stability and reactivity of this compound in non-aqueous environments, or in eutectic mixtures, could also open up new avenues for understanding prebiotic synthesis in diverse early Earth environments. The continued integration of experimental work with computational modeling will be essential in further elucidating the complex role of this simple but crucial molecule in the origin of life.

References

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. Atmospheric Prebiotic Chemistry and Organic Hazes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Formation and Stability of Bulk this compound (H2CO3) by Protonation of Tropospheric Calcite - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. mdpi.com [mdpi.com]

- 8. Prebiotic photoredox synthesis from carbon dioxide and sulfite - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. Prebiotic Chemistry: Geochemical Context and Reaction Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of prebiotic organics from CO2 by catalysis with meteoritic and volcanic particles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Theoretical Models of Carbonic Acid Proton Affinity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic acid (H₂CO₃) is a molecule of fundamental importance in biological and chemical systems, playing a crucial role in pH regulation, physiological buffering systems, and environmental chemistry. Understanding its intrinsic basicity, quantified by its proton affinity, is essential for accurately modeling its behavior in diverse environments, from enzyme active sites to atmospheric aerosols. The proton affinity (PA) of a molecule is a measure of its gas-phase basicity and is defined as the negative of the enthalpy change for the protonation reaction.

This technical guide provides a comprehensive overview of the theoretical models used to determine the proton affinity of this compound. It summarizes key quantitative data from high-level ab initio studies, details the computational methodologies employed, and presents visual representations of the conceptual frameworks and workflows involved in these theoretical investigations. The information is intended to serve as a valuable resource for researchers and professionals engaged in computational chemistry, drug design, and related scientific disciplines.

Data Presentation: Proton Affinity of this compound Conformers

This compound exists as three planar conformers: cis-cis, cis-trans, and trans-trans. Theoretical calculations have shown that the proton affinity varies depending on the conformation of the molecule and the site of protonation. The primary site of protonation is the carbonyl oxygen, which is significantly more basic than the hydroxyl oxygens.

The following table summarizes the calculated gas-phase proton affinities for the different conformers of this compound at 298 K. The values are primarily from high-level ab initio calculations, such as the G2(MP2) and G2 methods.[1][2] It is important to note that in some literature, the cis-trans conformer is referred to as syn and the trans-trans conformer as anti.

| Conformer | Protonation Site | Proton Affinity (kJ mol⁻¹) | Computational Method(s) |

| cis-trans (syn) | Carbonyl Oxygen | 741 | G2(MP2), G2, B3-MP2 |

| trans-trans (anti) | Carbonyl Oxygen | 775 | G2(MP2), G2, B3-MP2 |

| - | Hydroxyl Oxygen | ~660 | G2(MP2), G2, B3-MP2 |

Experimental and Computational Protocols

The theoretical determination of proton affinities relies on sophisticated quantum chemical calculations. These methods aim to accurately compute the energies of the neutral molecule and its protonated counterpart. The proton affinity is then derived from the difference in these energies, with appropriate thermal and zero-point energy corrections.

Key Computational Methods

Several high-level ab initio and density functional theory (DFT) methods are employed to achieve high accuracy in proton affinity calculations. These include:

-

Gaussian-n (Gn) Theories: Methods like G2, G2(MP2), and G3 are composite procedures that approximate a high-level calculation by a series of smaller calculations.[1][2] They are known for their high accuracy in predicting thermochemical data.

-

Complete Basis Set (CBS) Methods: Models such as CBS-QB3 and CBS-APNO extrapolate to the complete basis set limit to achieve high accuracy.[3]

-

Coupled-Cluster (CC) Methods: Particularly CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), is considered the "gold standard" for single-reference systems and is often used for benchmarking.

-

Density Functional Theory (DFT): Functionals like B3LYP are widely used for their balance of computational cost and accuracy. However, for high-accuracy proton affinity calculations, they are often used for geometry optimizations and frequency calculations as part of a larger composite method.[1][2]

Typical Computational Workflow

The calculation of the proton affinity of a molecule like this compound generally follows these steps:

-

Geometry Optimization: The three-dimensional structures of the neutral this compound conformer and its corresponding protonated form (at the target atom, e.g., the carbonyl oxygen) are optimized to find their lowest energy conformations. This is typically performed using a method like DFT with a suitable basis set (e.g., B3LYP/6-31+G(d,p)).[2]

-

Frequency Calculation: Vibrational frequency calculations are performed at the optimized geometries. This serves two purposes: to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

-

Single-Point Energy Calculation: A more accurate, and computationally expensive, method (e.g., G2(MP2), CBS-QB3, or CCSD(T)) is used to calculate the electronic energy of the molecule at the previously optimized geometry.

-

Proton Affinity Calculation: The proton affinity (PA) is then calculated using the following equation:

PA = E(Neutral) + E(H⁺) - E(Protonated)

Where E(Neutral) and E(Protonated) are the ZPVE-corrected total energies of the neutral and protonated species, respectively. The energy of the proton, E(H⁺), is taken as (5/2)RT for thermal enthalpy at a given temperature T (where R is the gas constant).

All calculations are typically performed using a suite of quantum chemistry software such as Gaussian.[2]

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the conceptual and logical flows in the theoretical determination of this compound's proton affinity.

Caption: Protonation reaction of a this compound conformer.

Caption: A typical workflow for the computational determination of proton affinity.

Caption: Relationship between this compound, its conformers, and protonation sites.

References

A Technical Guide to the Conformational Dependence of Carbonic Acid's Acidity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonic acid (H₂CO₃), a cornerstone of physiological and environmental chemistry, is often treated as a single species with a pKa of approximately 3.5. However, this simplistic view belies a more complex reality rooted in conformational isomerism. Due to the rotational freedom around its C-O bonds, this compound exists as a mixture of conformers, primarily the cis,cis, cis,trans, and trans,trans forms, each possessing a distinct acidity. The transient nature of this compound in aqueous solution renders direct experimental pKa determination for individual conformers exceptionally challenging. Consequently, computational chemistry has become an indispensable tool for elucidating these fundamental properties. This guide provides an in-depth analysis of the conformational landscape of this compound and its profound impact on acidity, summarizing key computational and experimental findings, and detailing the methodologies employed in these investigations.

The Conformational Landscape of this compound

This compound can adopt several planar conformations, distinguished by the orientation of its two hydroxyl groups relative to the carbonyl group. The three primary conformers are:

-

cis,cis (cc): Both hydroxyl hydrogens are oriented on the same side as the carbonyl oxygen. This is computationally predicted to be the most stable conformer in the gas phase.[1][2]

-

cis,trans (ct): One hydroxyl hydrogen is on the same side as the carbonyl oxygen, and the other is on the opposite side. This conformer is slightly higher in energy than the cis,cis form.[1][2]

-

trans,trans (tt): Both hydroxyl hydrogens are on the opposite side of the carbonyl oxygen. This is the least stable of the three conformers.[3][4]

The interconversion between these conformers occurs through rotation around the C-O single bonds. The relative populations of these conformers at equilibrium are dictated by their relative free energies, which can be influenced by the surrounding environment (e.g., gas phase vs. aqueous solution).

References

Quantum Mechanical Calculations of Carbonic Acid Vibrational Frequencies: An In-depth Technical Guide

Abstract

Carbonic acid (H₂CO₃) is a molecule of significant interest in fields ranging from atmospheric chemistry and astrophysics to biochemistry. However, its inherent instability makes experimental characterization challenging. This technical guide provides a comprehensive overview of the quantum mechanical methods employed to calculate the vibrational frequencies of this compound, offering a powerful tool for its identification and study. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the theoretical approaches to vibrational spectroscopy of this elusive molecule. We present a summary of quantitative data from key studies, detailed experimental and computational protocols, and visualizations of computational workflows and molecular isomerism to facilitate a deeper understanding of the subject.

Introduction

The fleeting existence of this compound has long posed a significant challenge to its direct experimental investigation. Quantum mechanical calculations have emerged as an indispensable tool for predicting its spectroscopic properties, particularly its vibrational frequencies. These theoretical predictions are crucial for interpreting experimental data, such as those obtained from matrix isolation infrared (IR) spectroscopy, and for identifying this compound in complex environments like interstellar clouds.

This guide delves into the core computational methodologies used to determine the vibrational spectra of this compound, with a focus on the different levels of theory, basis sets, and the critical role of anharmonic corrections. We will also explore the conformational isomerism of this compound and its impact on the vibrational frequencies.

Conformational Isomers of this compound

Quantum chemical calculations have shown that this compound can exist in different conformations, with the cis-cis and cis-trans conformers being the most stable. The relative stability of these conformers is a key factor in determining their population and, consequently, their contribution to the observed vibrational spectra.

Figure 1: A diagram illustrating the relative energy relationship between the cis-cis and cis-trans conformers of this compound. The cis-cis conformer is the global minimum on the potential energy surface.

Computational Methodologies

The accurate calculation of vibrational frequencies is highly dependent on the chosen computational method and basis set. A variety of quantum mechanical approaches have been applied to this compound, each with its own balance of accuracy and computational cost.

Levels of Theory

-

Density Functional Theory (DFT): DFT methods, such as B3LYP and ωB97XD, are widely used due to their computational efficiency and reasonable accuracy for vibrational frequency calculations.[1][2] The choice of functional can significantly impact the results.

-

Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that includes electron correlation effects, often providing more accurate results than DFT, particularly for systems with weak interactions.[3]

-

Coupled Cluster (CC) Theory: Methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are considered the "gold standard" in quantum chemistry for their high accuracy. However, they are computationally very demanding and are often used for benchmarking purposes.

Basis Sets

The choice of basis set is also critical. Pople-style basis sets (e.g., 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly employed.[2][4] Larger basis sets generally lead to more accurate results but at a higher computational cost.

Anharmonic Corrections

The harmonic approximation, which assumes that the potential energy surface around the equilibrium geometry is a simple parabola, is often insufficient for accurately predicting vibrational frequencies, especially for modes involving hydrogen atoms.[5][6] Anharmonic corrections, calculated using methods like second-order vibrational perturbation theory (VPT2), are crucial for obtaining results that are in good agreement with experimental data.[3]

Computational Workflow

The process of calculating the vibrational frequencies of this compound typically follows a well-defined workflow, as illustrated below.

Figure 2: A flowchart outlining the typical computational workflow for calculating the vibrational frequencies of a molecule like this compound.

Experimental Protocols: Matrix Isolation Infrared Spectroscopy

Due to its instability, the experimental vibrational spectra of this compound are typically obtained using matrix isolation infrared (IR) spectroscopy.[7][8][9]

Synthesis of this compound

A common method for synthesizing this compound for matrix isolation studies involves the sublimation of its β-polymorph.[8][9] The crystalline β-H₂CO₃ is prepared by the protonation of potassium bicarbonate (KHCO₃) with an acid (e.g., HBr) in an aqueous solution, followed by the removal of the solvent under vacuum at low temperatures (around 230 K).[8][9]

Matrix Isolation Procedure

-

The synthesized β-H₂CO₃ is sublimated in a high-vacuum chamber.[10]

-

The gaseous H₂CO₃ molecules are then co-deposited with a large excess of an inert gas (e.g., argon or neon) onto a cryogenic substrate (typically at temperatures around 6-10 K).[8][10]

-

This process traps individual this compound molecules in an inert solid matrix, preventing their decomposition and allowing for spectroscopic analysis.[7]

Spectroscopic Measurement

The IR spectrum of the matrix-isolated this compound is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.[8] The low temperature and isolation of the molecules in the matrix result in sharp, well-resolved vibrational bands.

Quantitative Data: Calculated Vibrational Frequencies

The following tables summarize the calculated harmonic and anharmonic vibrational frequencies (in cm⁻¹) for the cis-cis and cis-trans conformers of this compound from various studies, compared with experimental data where available.

Table 1: Vibrational Frequencies of cis-cis-Carbonic Acid (C₂ᵥ)

| Vibrational Mode | Description | Harmonic Freq. (cm⁻¹) (MP2/aug-cc-pVTZ) | Anharmonic Freq. (cm⁻¹) (MP2/aug-cc-pVTZ) | Experimental (Ar matrix) (cm⁻¹) |

| ν₁ | O-H symmetric stretch | 3825 | 3601 | 3619 |

| ν₂ | C=O stretch | 1851 | 1823 | 1818 |

| ν₃ | C-O symmetric stretch | 1269 | 1254 | 1251 |

| ν₄ | O-C-O bend | 781 | 772 | 770 |

| ν₅ | O-H symmetric bend | 1451 | 1421 | 1418 |

| ν₆ | O-H out-of-plane bend | 987 | 967 | 965 |

| ν₇ | C-O out-of-plane bend | 634 | 626 | 624 |

| ν₈ | O-H asymmetric stretch | 3824 | 3600 | - |

| ν₉ | C-O asymmetric stretch | 1089 | 1073 | 1071 |

Note: The data in this table is a representative compilation from the literature and may vary slightly between different studies and computational levels.

Table 2: Vibrational Frequencies of cis-trans-Carbonic Acid (Cₛ)

| Vibrational Mode | Description | Harmonic Freq. (cm⁻¹) (MP2/aug-cc-pVTZ) | Anharmonic Freq. (cm⁻¹) (MP2/aug-cc-pVTZ) | Experimental (Ar matrix) (cm⁻¹) |

| ν₁ | O-H stretch (trans) | 3811 | 3589 | 3596 |

| ν₂ | O-H stretch (cis) | 3829 | 3606 | - |

| ν₃ | C=O stretch | 1842 | 1814 | 1809 |

| ν₄ | C-O stretch (trans) | 1258 | 1243 | 1240 |

| ν₅ | C-O stretch (cis) | 1098 | 1082 | 1080 |

| ν₆ | O-H bend (trans) | 1432 | 1403 | 1400 |

| ν₇ | O-H bend (cis) | 1338 | 1312 | - |

| ν₈ | O-C-O bend | 772 | 763 | 761 |

| ν₉ | O-H torsion (trans) | 678 | 668 | 666 |

| ν₁₀ | O-H torsion (cis) | 591 | 582 | 580 |

| ν₁₁ | C-O out-of-plane bend | 641 | 633 | - |

| ν₁₂ | O-H out-of-plane bend | 978 | 958 | 956 |

Note: The data in this table is a representative compilation from the literature and may vary slightly between different studies and computational levels. Some experimental assignments for the less stable cis-trans conformer are not definitively established.

Conclusion

Quantum mechanical calculations provide a robust and essential framework for understanding the vibrational properties of the unstable this compound molecule. This guide has outlined the key computational methodologies, from the choice of theoretical level and basis set to the critical inclusion of anharmonic corrections. The presented workflow and data tables offer a valuable resource for researchers in the field. The synergy between high-level theoretical calculations and experimental techniques like matrix isolation IR spectroscopy continues to be pivotal in unraveling the chemistry of this fundamental molecule.

References

- 1. Analytic calculations of anharmonic infrared and Raman vibrational spectra - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Modeling Anharmonic Effects in the Vibrational Spectra of High-Frequency Modes | Annual Reviews [annualreviews.org]

- 3. Analytic calculations of anharmonic infrared and Raman vibrational spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound monoethyl ester as a pure solid and its conformational isomerism in the gas-phase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]

- 6. Q-Chem 4.4 Userâs Manual : Anharmonic Vibrational Frequencies [manual.q-chem.com]

- 7. Item - Matrix Isolation Studies of this compoundî¸The Vapor Phase above the βâPolymorph - American Chemical Society - Figshare [acs.figshare.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Matrix Isolation Studies of this compound—The Vapor Phase above the β-Polymorph - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aux.uibk.ac.at [aux.uibk.ac.at]

Methodological & Application

Application Note: Identification of Carbonic Acid Polymorphs using FTIR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry. Different polymorphs of an active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability, which can significantly impact the safety and efficacy of a drug product. Carbonic acid (H₂CO₃), while not a typical API, serves as a model system for studying polymorphism in simple molecular crystals. Two well-characterized polymorphs of this compound, designated as α-H₂CO₃ and β-H₂CO₃, have been identified and can be distinguished using Fourier Transform Infrared (FTIR) spectroscopy.[1][2] This non-destructive analytical technique provides a molecular fingerprint of a substance by measuring the absorption of infrared radiation, which excites molecular vibrations. The distinct crystal lattice arrangements of polymorphs lead to subtle but measurable differences in their FTIR spectra, enabling their unambiguous identification.

This application note provides a detailed protocol for the synthesis and identification of α- and β-carbonic acid polymorphs using FTIR spectroscopy, including a summary of their characteristic spectral features.

Principle of FTIR Spectroscopy for Polymorph Identification

FTIR spectroscopy probes the vibrational modes of molecules. The frequency of these vibrations is dependent on the bond strengths, atomic masses, and the overall molecular geometry. In the solid state, the intermolecular interactions within the crystal lattice also influence these vibrational modes. As different polymorphs have unique crystal structures and intermolecular interactions (such as hydrogen bonding), their FTIR spectra will exhibit characteristic differences in peak positions, intensities, and splitting patterns. For this compound, the key vibrational modes for polymorph discrimination are associated with the O-H stretching, C=O stretching, C-O stretching, and O-C-O bending motions. A key distinguishing feature between the two polymorphs is that for β-H₂CO₃, a rule of mutual exclusion is observed between its Raman and IR spectra, suggesting a centrosymmetric crystal structure, which is not the case for α-H₂CO₃.[2]

Experimental Protocols

Synthesis of this compound Polymorphs

The synthesis of this compound polymorphs is achieved through a cryogenic method involving the protonation of bicarbonate. The choice of solvent is crucial for obtaining the desired polymorph.

Synthesis of α-Carbonic Acid (from methanolic solution):

-

Prepare a 0.4 M solution of potassium bicarbonate (KHCO₃) in methanol.

-

Prepare a 3 M solution of hydrochloric acid (HCl) in methanol.

-

Cool a cesium iodide (CsI) or silicon (Si) infrared-transparent window to 78 K (-195 °C) within a high-vacuum chamber.

-

Sequentially deposit layers of the glassy methanolic solutions of KHCO₃ and HCl onto the cold window.

-

Slowly warm the deposited layers in vacuo. The reaction between KHCO₃ and HCl will proceed to form this compound.

-